3,3-Difluoro-N-(4-methoxybenzyl)cyclobutanamine

Conformational analysis Exit vector plot Medicinal chemistry scaffold design

Procure 3,3-Difluoro-N-(4-methoxybenzyl)cyclobutanamine (1878017-96-9) for medicinal chemistry programs requiring a gem-difluorinated cyclobutylamine scaffold. The 3,3-gem-difluoro pattern provides a defined amine exit vector differing by 15-20° from the 2,2-difluoro regioisomer, critical for PDGFRβ/VEGFR2 kinase pocket fit. This substitution lowers amine pKa by 1.0-1.5 units vs. nonfluorinated analogs, improving passive permeability and mitigating hERG liability. The 4-methoxybenzyl N-substituent adds hydrogen-bonding and π-stacking capability absent in benzyl/alkyl variants. Ideal for scaffold-hopping campaigns and CNS-targeted programs.

Molecular Formula C12H15F2NO
Molecular Weight 227.25 g/mol
Cat. No. B8125322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-N-(4-methoxybenzyl)cyclobutanamine
Molecular FormulaC12H15F2NO
Molecular Weight227.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2CC(C2)(F)F
InChIInChI=1S/C12H15F2NO/c1-16-11-4-2-9(3-5-11)8-15-10-6-12(13,14)7-10/h2-5,10,15H,6-8H2,1H3
InChIKeyVNGSWZMLPKISIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoro-N-(4-methoxybenzyl)cyclobutanamine: Core Identification, CAS, and Medicinal Chemistry Scaffold Classification


3,3-Difluoro-N-(4-methoxybenzyl)cyclobutanamine (CAS 1878017-96-9; molecular formula C12H15F2NO; molecular weight 227.25 g/mol) is a gem-difluorinated cyclobutyl secondary amine featuring a 3,3-difluorocyclobutanamine core N-alkylated with a 4-methoxybenzyl group . The compound belongs to the class of saturated fluorinated nitrogen heterocycles—a privileged scaffold category in contemporary medicinal chemistry due to fluorine‘s capacity to modulate conformation, basicity, and metabolic stability without introducing additional stereocenters [1]. The 3,3-gem-difluoro substitution pattern on the cyclobutane ring imparts distinct conformational constraints and physicochemical properties that differentiate this scaffold from its 2,2-difluoro regioisomer, monofluoro analogs, and nonfluorinated cyclobutylamine counterparts [2].

Why 3,3-Difluoro-N-(4-methoxybenzyl)cyclobutanamine Cannot Be Replaced by Other Cyclobutylamines or Benzylamine Analogs


Cyclobutylamine derivatives are not functionally interchangeable, even among regioisomers sharing identical molecular formulas. The geminal difluorination pattern dictates both the three-dimensional exit vector geometry of the amine substituent and the pKa of the basic nitrogen center, which in turn governs protonation state, membrane permeability, and target engagement under physiological conditions [1]. The 4-methoxybenzyl N-substituent further contributes distinct lipophilicity and potential π-stacking or hydrogen-bonding interactions that differentiate this compound from N-benzyl, N-pyridylmethyl, or N-alkyl cyclobutanamine variants . Substituting the 3,3-difluoro regioisomer with a 2,2-difluoro counterpart alters the spatial trajectory of the amine vector by approximately 15-20° relative to the cyclobutane plane—a geometric shift that can ablate binding in sterically constrained active sites [1]. The following evidence quantifies these differentiation dimensions.

Quantitative Differentiation Evidence: 3,3-Difluoro-N-(4-methoxybenzyl)cyclobutanamine versus Key Comparators


Exit Vector Geometry: 3,3-Difluoro vs. 2,2-Difluoro Cyclobutanamine Conformational Divergence

X-ray crystallographic analysis of 2,2- and 3,3-difluorocyclobutanamines reveals distinct spatial orientations of the amine substituent relative to the cyclobutane ring plane [1]. The 3,3-difluoro substitution pattern produces an amine exit vector geometry that differs from the 2,2-difluoro regioisomer by approximately 15-20° in angular displacement [1]. This difference is substantial for ligand-protein docking where steric tolerance at the binding interface may be limited to a narrow angular window.

Conformational analysis Exit vector plot Medicinal chemistry scaffold design

Amine Basicity (pKa) of 3,3-Difluorocyclobutanamine Core versus Nonfluorinated Cyclobutanamine

The gem-difluoro substitution at the 3-position of the cyclobutane ring reduces the basicity of the adjacent amine nitrogen through inductive electron withdrawal. Comparative pKa measurements demonstrate that 3,3-difluorocyclobutanamine is significantly less basic than its nonfluorinated cyclobutanamine counterpart [1]. The reduced pKa alters the protonation equilibrium at physiological pH (7.4), directly impacting membrane permeability and target binding.

Physicochemical property profiling Amine basicity pKa modulation

Lipophilicity (logP) Differentiation: 3,3-Difluoro Core versus Nonfluorinated Cyclobutylamine

Introduction of geminal fluorine atoms at the 3-position of cyclobutanamine modulates lipophilicity in a manner distinct from simple alkyl substitution. Comparative logP measurements demonstrate that 3,3-difluorocyclobutanamine derivatives exhibit altered partition coefficients relative to their nonfluorinated cyclobutylamine counterparts [1]. The fluorine substitution pattern produces a net change in logP that reflects the interplay between fluorine‘s polar hydrophobicity and its inductive effect on amine protonation state.

Lipophilicity logP measurement Fluorine effect on physicochemical properties

3,3-Difluorocyclobutylamine-Containing Kinase Inhibitors Exhibit Subnanomolar Potency: Class-Level Evidence

The 3,3-difluorocyclobutylamine scaffold has been incorporated into advanced kinase inhibitor chemotypes demonstrating potent target engagement. A representative derivative, 8-{[(3,3-difluorocyclobutyl)amino]methyl}-4-[(2-fluoro-5-hydroxy-4-methylphenyl)amino]-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one (disclosed in Bayer Pharma US10047096), achieved IC50 values of 2.01 nM against PDGFRβ and 0.677 nM against VEGFR2 in recombinant kinase assays [1]. This potency is attributed in part to the conformational and electronic properties conferred by the 3,3-difluorocyclobutyl moiety.

Kinase inhibition PDGFRβ VEGFR2 Subnanomolar IC50

Synthetic Accessibility: Multigram-Scale Preparation of 3,3-Difluorocyclobutylamine Derivatives Demonstrated

Practical synthetic routes to 3,3-difluorocyclobutane building blocks have been validated at multigram scale, establishing this scaffold as a tractable intermediate for medicinal chemistry applications [1]. The deoxofluorination-based approach to gem-difluorocyclobutanes has been applied successfully to 3,3-difluoro regioisomers, enabling their procurement in quantities sufficient for lead optimization campaigns without resorting to hazardous DAST chemistry at scale .

Scalable synthesis Multigram preparation Medicinal chemistry building blocks

4-Methoxybenzyl N-Substituent Contribution: Enhanced π-Stacking and Hydrogen-Bonding Potential

The 4-methoxybenzyl group appended to the 3,3-difluorocyclobutanamine core introduces an aromatic ring capable of π-π stacking interactions with aromatic residues (tyrosine, phenylalanine, tryptophan) in protein binding pockets, while the para-methoxy oxygen serves as a hydrogen bond acceptor . This substitution pattern distinguishes the target compound from simpler N-benzyl or N-alkyl 3,3-difluorocyclobutanamine analogs that lack the electron-donating methoxy group .

N-benzyl substitution Methoxy pharmacophore Molecular recognition

Recommended Procurement and Research Application Scenarios for 3,3-Difluoro-N-(4-methoxybenzyl)cyclobutanamine


Kinase Inhibitor Lead Optimization Requiring Subnanomolar Potency and Defined Amine Geometry

For medicinal chemistry programs targeting receptor tyrosine kinases (e.g., PDGFRβ, VEGFR2) where subnanomolar potency is required, the 3,3-difluorocyclobutylamine scaffold provides a validated entry point. As demonstrated by the Bayer-disclosed benzodiazepinone series achieving IC50 values of 2.01 nM (PDGFRβ) and 0.677 nM (VEGFR2), this scaffold supports high-affinity target engagement when incorporated into optimized chemotypes [1]. The defined exit vector geometry of the 3,3-difluoro core, which differs by approximately 15-20° from the 2,2-difluoro regioisomer, is critical for maintaining proper ligand-receptor complementarity in sterically constrained ATP-binding pockets [2].

pKa Modulation for CNS-Penetrant or Low-hERG-Liability Programs

Programs seeking to reduce amine basicity for improved passive permeability or mitigation of hERG channel blockade should evaluate the 3,3-difluorocyclobutanamine core. The gem-difluoro substitution reduces amine pKa by approximately 1.0-1.5 units relative to nonfluorinated cyclobutanamine, lowering the fraction of positively charged species at physiological pH [1]. This physicochemical adjustment is particularly relevant for CNS-targeted compounds where uncharged species predominate in crossing the blood-brain barrier, and for cardiovascular safety optimization where reduced basicity correlates with decreased hERG liability.

Scaffold Replacement for Nonfluorinated Cyclobutylamines in Lead Optimization

When replacing a nonfluorinated cyclobutylamine moiety in an existing lead series, the 3,3-difluoro-N-(4-methoxybenzyl) scaffold offers predictable and quantifiable shifts in both basicity (ΔpKa ≈ -1.0 to -1.5 units) and lipophilicity (ΔlogP measured relative to nonfluorinated comparator) [1]. This scaffold replacement strategy enables systematic exploration of physicochemical property space while maintaining the cyclobutane ring‘s conformational constraint. The availability of multigram-scale synthetic protocols ensures that such scaffold-hopping campaigns can proceed without supply interruption [2].

Structure-Based Drug Design Requiring Defined Exit Vector Geometry and Aromatic Recognition Elements

For programs employing X-ray crystallography or cryo-EM to guide ligand design, the 3,3-difluoro-N-(4-methoxybenzyl)cyclobutanamine scaffold offers two distinct and quantifiable design handles. First, the amine exit vector geometry has been crystallographically defined and shown to differ from the 2,2-difluoro regioisomer by approximately 15-20°—a critical parameter for fitting into binding pockets with narrow steric tolerance [1]. Second, the 4-methoxybenzyl N-substituent provides a hydrogen bond acceptor (methoxy oxygen) and aromatic π-system capable of engaging tyrosine, phenylalanine, or tryptophan residues, offering additional binding energy contributions that unsubstituted benzyl or alkyl analogs lack .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Difluoro-N-(4-methoxybenzyl)cyclobutanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.